molecular formula C21H20FN3O2 B5313731 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid

3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid

货号 B5313731
分子量: 365.4 g/mol
InChI 键: QOJJQLHBNKABBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid, also known as JNJ-40411813, is a novel compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic effects.

作用机制

3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid can modulate the release of several neurotransmitters, including dopamine and norepinephrine. This modulation can lead to the regulation of mood, anxiety, and cognitive function.
Biochemical and Physiological Effects:
3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in mood regulation and cognitive function. Additionally, 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a stress response system that is implicated in depression and anxiety.

实验室实验的优点和局限性

One advantage of 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid is its selectivity for the 5-HT2C receptor, which reduces the potential for off-target effects. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid is its potential for adverse effects, including sedation and motor impairment.

未来方向

There are several potential future directions for research on 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid. One area of interest is the compound's potential as a treatment for drug addiction and withdrawal. Additionally, further investigation of the compound's effects on neurotransmitter systems and brain regions involved in mood and cognitive function could provide insights into its therapeutic potential. Finally, the development of new analogs and derivatives of 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid could lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.

合成方法

The synthesis of 3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid involves a multi-step process that includes the preparation of the quinoxaline ring, the piperidine ring, and the carboxylic acid group. The final step involves the coupling of the quinoxaline and piperidine rings to form the target compound. The synthesis method has been optimized to achieve high yields and purity of the final product.

科学研究应用

3-(4-fluorobenzyl)-1-quinoxalin-2-ylpiperidine-3-carboxylic acid has shown promising results in various preclinical studies, including its potential as a treatment for depression, anxiety, and cognitive impairment. It has also been investigated as a potential treatment for drug addiction and withdrawal. The compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine.

属性

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-16-8-6-15(7-9-16)12-21(20(26)27)10-3-11-25(14-21)19-13-23-17-4-1-2-5-18(17)24-19/h1-2,4-9,13H,3,10-12,14H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJJQLHBNKABBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)(CC4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。